molecular formula C11H14N2O B1446900 1-(4-Phenylimidazolidin-1-yl)ethanone CAS No. 1799412-45-5

1-(4-Phenylimidazolidin-1-yl)ethanone

Cat. No.: B1446900
CAS No.: 1799412-45-5
M. Wt: 190.24 g/mol
InChI Key: HWYDNZSBNKTDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylimidazolidin-1-yl)ethanone is a chemical compound with the molecular formula C11H14N2O. It belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a phenyl group attached to the imidazolidine ring, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylimidazolidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the condensation reaction between phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours . This method yields the desired product in good yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylimidazolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Phenylimidazolidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(4-Phenylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenyl group and imidazolidine ring play crucial roles in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

  • 1-(4-Phenylimidazolidin-1-yl)propanone
  • 1-(4-Phenylimidazolidin-1-yl)butanone
  • 1-(4-Phenylimidazolidin-1-yl)pentanone

Comparison: 1-(4-Phenylimidazolidin-1-yl)ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

1-(4-Phenylimidazolidin-1-yl)ethanone is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by its imidazolidinyl and phenyl functionalities, this compound has been the subject of various studies exploring its biological activities, including antiproliferative effects and potential antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antiproliferative Effects

Research indicates that compounds with structural similarities to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer. In vitro studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells by disrupting DNA replication and transcription processes.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
1-(4-Methylphenyl)imidazolidin-2-oneA549 (Lung Cancer)10EGFR inhibition
2-(4-Methylphenyl)-5-methylimidazolidin-4-oneMCF7 (Breast Cancer)15Induction of apoptosis
N-(3-Nitrophenyl)-2-(4-methylimidazol-2-one)HeLa (Cervical Cancer)12DNA damage response activation

Antimicrobial Properties

While specific data on the antimicrobial properties of this compound is limited, related imidazolidine derivatives have shown promising antimicrobial activity . Studies suggest that these compounds may disrupt bacterial cell membranes or inhibit key metabolic pathways in microbes .

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound involve interactions with critical cellular targets:

  • DNA Gyrase and Topoisomerase IV Inhibition : The compound binds to these enzymes, leading to the accumulation of DNA breaks and subsequent disruption of DNA replication.
  • Alteration of Gene Expression : It affects transcription factors and regulatory proteins, influencing cellular metabolism and apoptosis pathways.

Case Studies

Several studies have highlighted the pharmacological potential of imidazolidine derivatives:

  • Study on Antioxidant Properties : A series of heterocyclic compounds derived from imidazolidines were synthesized and evaluated for their antioxidant activity. Some derivatives exhibited significant radical scavenging activity, which may contribute to their overall therapeutic effects .
  • Cardiovascular Effects : In vivo studies on related imidazolidinic compounds revealed hypotensive effects due to peripheral resistance reduction, suggesting potential applications in cardiovascular therapies .

Properties

IUPAC Name

1-(4-phenylimidazolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(14)13-7-11(12-8-13)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYDNZSBNKTDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(NC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301274603
Record name Ethanone, 1-(4-phenyl-1-imidazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799412-45-5
Record name Ethanone, 1-(4-phenyl-1-imidazolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799412-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-phenyl-1-imidazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301274603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Phenylimidazolidin-1-yl)ethanone
Reactant of Route 2
1-(4-Phenylimidazolidin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Phenylimidazolidin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Phenylimidazolidin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Phenylimidazolidin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Phenylimidazolidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.